3-(Phenylsulfanyl)-1H-pyrrole
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Overview
Description
3-(Phenylsulfanyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The phenylsulfanyl group attached to the pyrrole ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-1H-pyrrole typically involves the reaction of pyrrole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the parent pyrrole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Phenylsulfinyl-pyrrole or phenylsulfonyl-pyrrole.
Reduction: Pyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
3-(Phenylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-1H-pyrrole involves its interaction with various molecular targets. The phenylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfanyl-1H-pyrrole: Similar structure but with the phenylsulfanyl group at a different position.
3-(Phenylsulfonyl)-1H-pyrrole: An oxidized form of 3-(Phenylsulfanyl)-1H-pyrrole.
3-(Phenylthio)-1H-pyrrole: A compound with a similar sulfur-containing group but different chemical properties
Uniqueness
This compound is unique due to the specific positioning of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
82511-49-7 |
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Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-phenylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8,11H |
InChI Key |
UFHBAVNVFLPEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CNC=C2 |
Origin of Product |
United States |
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